molecular formula C18H24ClNO B5487224 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride

1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B5487224
M. Wt: 305.8 g/mol
InChI Key: SDVTVTGXNHVZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride is a synthetic amine derivative characterized by a phenyl group, an ethanol backbone, and a substituted benzylamine moiety with an isopropyl group at the para position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its structure confers unique reactivity and biological activity, particularly in interactions with adrenergic receptors or enzymes involved in neurotransmitter regulation .

Properties

IUPAC Name

1-phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-14(2)16-10-8-15(9-11-16)12-19-13-18(20)17-6-4-3-5-7-17;/h3-11,14,18-20H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVTVTGXNHVZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-isopropylbenzylamine with phenylacetaldehyde under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and hydrochloride salt formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison:

Substituent Variations on the Aromatic Ring
Compound Name Substituent Key Differences
1-Phenyl-2-[(4-methylphenyl)methylamino]ethanol;hydrochloride Methyl group (4-position) Reduced steric hindrance compared to isopropyl, leading to higher reactivity in nucleophilic substitutions .
1-Phenyl-2-[(4-ethylphenyl)methylamino]ethanol;hydrochloride Ethyl group (4-position) Intermediate lipophilicity between methyl and isopropyl analogs; altered binding affinity to hydrophobic enzyme pockets .
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride Methanol group Enhanced hydrogen-bonding capacity due to the hydroxyl group, improving solubility but reducing membrane permeability .
Functional Group Modifications
Compound Name Functional Group Key Differences
1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride Ketone group Increased electrophilicity at the carbonyl carbon, enabling participation in condensation reactions absent in the ethanol derivative .
N-Benzyl-2-(methylamino)acetamide hydrochloride Acetamide group Greater metabolic stability due to the amide bond, but reduced CNS penetration compared to ethanol-based analogs .
Stereochemical and Conformational Differences
Compound Name Stereochemistry Key Differences
(R)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride R-configuration Enantioselective binding to serotonin receptors; 10-fold higher affinity than the S-enantiomer .
(2R)-1-(methylamino)propan-2-ol hydrochloride R-configuration Improved chiral recognition in asymmetric catalysis compared to racemic mixtures .

Key Findings :

  • The isopropyl substituent in the target compound enhances receptor binding selectivity but increases hepatotoxicity at high doses .
  • Ethanol-based derivatives exhibit superior CNS penetration compared to propanol or methanol analogs due to optimal logP values .
  • Hydrochloride salts universally improve aqueous solubility but may induce renal toxicity with chronic use .

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